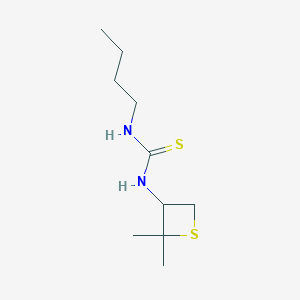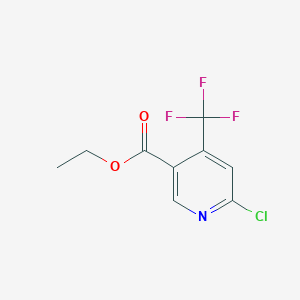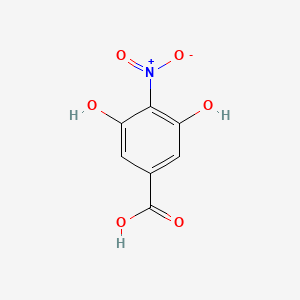
1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound features a butyl group and a dimethylthietan-3-yl group attached to the thiourea core, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea typically involves the reaction of 1-butylisothiocyanate with 2,2-dimethylthietan-3-amine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of isothiouronium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Isothiouronium salts and other substituted thioureas.
Aplicaciones Científicas De Investigación
1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form strong hydrogen bonds with electrophilic centers, enhancing its reactivity. Additionally, the compound can coordinate with transition metals, forming stable complexes that exhibit unique catalytic and biological activities .
Comparación Con Compuestos Similares
Thiourea: A simpler analog with a similar thiourea core but lacking the butyl and dimethylthietan-3-yl groups.
1-Butyl-3-phenylthiourea: Similar structure but with a phenyl group instead of the dimethylthietan-3-yl group.
1-Butyl-3-methylthiourea: Similar structure but with a methyl group instead of the dimethylthietan-3-yl group.
Uniqueness: 1-Butyl-3-(2,2-dimethylthietan-3-yl)thiourea stands out due to the presence of the dimethylthietan-3-yl group, which imparts unique steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .
Propiedades
Fórmula molecular |
C10H20N2S2 |
|---|---|
Peso molecular |
232.4 g/mol |
Nombre IUPAC |
1-butyl-3-(2,2-dimethylthietan-3-yl)thiourea |
InChI |
InChI=1S/C10H20N2S2/c1-4-5-6-11-9(13)12-8-7-14-10(8,2)3/h8H,4-7H2,1-3H3,(H2,11,12,13) |
Clave InChI |
XBQWQGYBVQHBSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NC1CSC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13014593.png)


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)
![2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13014619.png)
![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)
![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)

![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)
![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)

